![molecular formula C15H11F3N4O2 B2650423 1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-91-2](/img/structure/B2650423.png)
1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this case is also substituted with an amino group and a trifluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at one position by a dimethylamino group and at another position by a trifluorophenyl group .Chemical Reactions Analysis
The chemical reactions of pyrimidines are influenced by the presence of electron-donating and electron-withdrawing groups . The trifluorophenyl group is an electron-withdrawing group, which could make the pyrimidine ring more reactive towards electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluorophenyl group and the dimethylamino group could influence properties such as solubility, melting point, boiling point, and stability .科学的研究の応用
Synthesis and Chemical Characterization
Efficient Synthesis Techniques : Fahime Rahmani et al. (2018) detailed an efficient synthesis method for pyridine-pyrimidines, including derivatives similar to the compound , using a triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a reusable catalyst under solvent-free conditions, emphasizing the catalyst's reusability and high yields of the products (Rahmani et al., 2018).
Characterization and Potential Uses : A study by A. Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione, closely related to the compound of interest, and evaluated them for urease inhibition activity. This research could indicate potential antimicrobial properties of these compounds (Rauf et al., 2010).
Applications in Material Science and Pharmacology
Optical and Nonlinear Optical Applications : B. Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, which may share structural similarities with the target compound. They found these derivatives to be efficient candidates for optical, nonlinear optical, and drug discovery applications, highlighting their potential in material science and pharmaceuticals (Mohan et al., 2020).
Catalysis and Green Chemistry : M. Ghashang et al. (2017) described the use of nano Fe2O3@SiO2–SO3H as a catalyst for synthesizing indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives from similar starting materials, underscoring the role of innovative catalysts in promoting green chemistry practices (Ghashang et al., 2017).
Potential Pharmacological Activities
- Antimicrobial and Antifungal Activities : A. Aksinenko et al. (2016) prepared bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, which exhibit structural similarities, and evaluated their antibacterial and antifungal activities. Their findings suggest that certain derivatives show promising antimicrobial activity, pointing to potential pharmacological applications of these compounds (Aksinenko et al., 2016).
将来の方向性
特性
IUPAC Name |
1,3-dimethyl-5-(2,3,4-trifluoroanilino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-21-13-10(14(23)22(2)15(21)24)8(5-6-19-13)20-9-4-3-7(16)11(17)12(9)18/h3-6H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAYPIFNPMUJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)
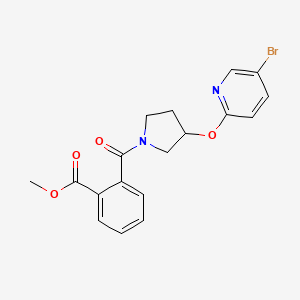
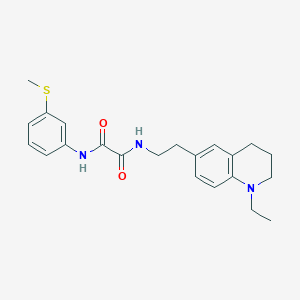
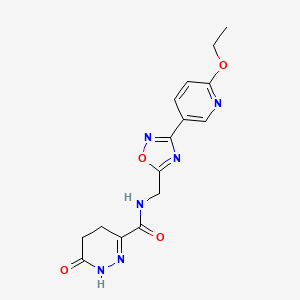

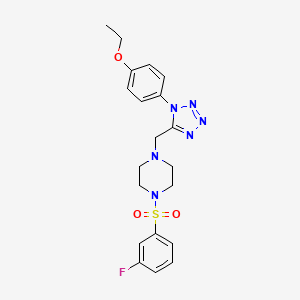
![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
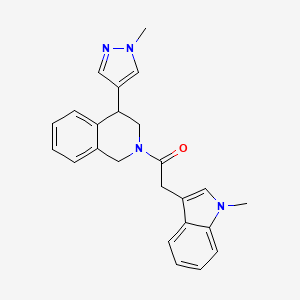
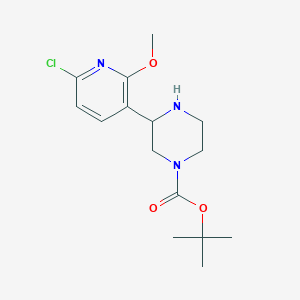
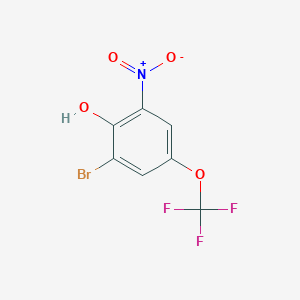
![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)
